molecular formula C5H11O5P B12648258 2-Phosphonovaleric acid CAS No. 5650-83-9

2-Phosphonovaleric acid

Cat. No.: B12648258
CAS No.: 5650-83-9
M. Wt: 182.11 g/mol
InChI Key: XFDMUBAPCIJDBR-UHFFFAOYSA-N
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Description

Role as a Foundational Biochemical Tool in Neuroscience and Biochemistry

2-Phosphonovaleric acid (APV) serves as a crucial biochemical tool for investigating a variety of cellular and systemic processes. wikipedia.org The development of APV, particularly its D-isomer, was a major breakthrough that enabled a more thorough investigation into the physiological functions of N-methyl-D-aspartate (NMDA) receptors. nih.gov Researchers utilize APV to study fundamental neurobiological phenomena such as long-term potentiation (LTP), a form of synaptic plasticity thought to underlie learning and memory. nih.govnih.govnih.gov Its ability to selectively block NMDA receptors allows for the isolation and study of other glutamate (B1630785) receptor subtypes, like AMPA and kainate receptors. wikipedia.org This selectivity has made it instrumental in research on Pavlovian fear conditioning, where it has been shown to block the acquisition but not the expression of conditioned fear, suggesting that NMDA receptors are critical for the formation of these memories. nih.govnih.gov The compound's utility extends to lesion studies, where it helped to demonstrate that the excitotoxic effects of certain compounds like ibotenic acid are mediated by NMDA receptors. frontiersin.org

Classification as a Selective N-Methyl-D-Aspartate (NMDA) Receptor Antagonist

This compound is classified as a potent and selective antagonist of the N-Methyl-D-Aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors. nih.govsigmaaldrich.comnih.govfujifilm.com This classification stems from its ability to specifically inhibit the actions of NMDA, an agonist that defines this receptor class, without significantly affecting other glutamate receptors at typical experimental concentrations. nih.govrndsystems.com The discovery that APV could selectively block NMDA receptors was a landmark finding in the 1980s, providing neuroscientists with a pharmacological tool to differentiate the functions of NMDA receptors from those of other excitatory amino acid receptors. nih.govnih.gov Its antagonism is specific to the NMDA-induced currents and depolarizations in neurons. nih.govrndsystems.comnih.gov This selectivity is a key reason for its widespread use in research to probe the specific contributions of NMDA receptor activation to various physiological and pathological processes. nih.govnih.gov

Competitive Inhibition of Ligand Binding at NMDA Receptors

The mechanism by which this compound exerts its effect is through competitive inhibition at the NMDA receptor. wikipedia.orgmedchemexpress.commedchemexpress.com It acts by competing with the endogenous agonist, glutamate, for binding to the glutamate-binding site on the GluN2 subunit of the NMDA receptor complex. wikipedia.orgmedchemexpress.commdpi.com By occupying this site, APV prevents glutamate from binding and subsequently activating the receptor, thereby inhibiting the influx of ions, particularly Ca²⁺, through the receptor's channel. nih.govnih.gov This competitive nature means its inhibitory effect can be overcome by increasing the concentration of the agonist, glutamate. mdpi.comresearchgate.net Structural studies of the NMDA receptor's ligand-binding domain have provided insight into the discrete binding mode of D-AP5, confirming its action as a competitive antagonist. nih.gov

Isomeric Forms and Their Differential Activity in Research Contexts

This compound exists in two stereoisomeric forms, or enantiomers: a D-isomer and an L-isomer. wikipedia.orgnih.gov These enantiomers have the same chemical formula and connectivity but differ in their three-dimensional arrangement. This structural difference leads to significant variations in their pharmacological activity at the NMDA receptor. rndsystems.comnih.govrndsystems.com

The D-isomer, specifically D-(-)-2-amino-5-phosphonopentanoic acid (D-AP5), is the predominantly active enantiomer. wikipedia.orgsigmaaldrich.comfujifilm.com It is a potent and highly selective NMDA receptor antagonist. nih.govsigmaaldrich.comnih.gov Research has consistently shown that the D-isomer is significantly more powerful in its antagonist activity compared to its L-counterpart. rndsystems.com For instance, D-AP5 displays approximately 52-fold higher potency than the L-isomer at inhibiting NMDA receptor-dependent processes. rndsystems.com The discovery of D-AP5 as the active form was a critical step forward, providing a much more precise tool for studying NMDA receptor function than the previously used racemic mixtures. nih.govnih.gov Its high affinity for the glutamate binding site makes it effective at micromolar concentrations for blocking NMDA receptor-mediated events like long-term potentiation and synaptic transmission. wikipedia.orgnih.govmedchemexpress.com

While the D-isomer is the more potent form, racemic mixtures, often designated as DL-APV, are also utilized in research. wikipedia.org A racemic mixture contains equal amounts of both the D- and L-isomers. wikipedia.org These mixtures have been employed in numerous foundational studies, including those investigating the role of NMDA receptors in learning and memory, such as Pavlovian fear conditioning and spatial learning. nih.govnih.govpnas.orgresearchgate.net For example, studies using DL-APV demonstrated that NMDA receptor antagonism blocks the acquisition of fear memories. nih.govresearchgate.net However, when using a racemic mixture, it is important to recognize that the observed biological effect is primarily due to the D-isomer. rndsystems.com The L-isomer (L-AP5) exhibits substantially weaker antagonist activity at the NMDA receptor site. nih.govresearchgate.netmedchemexpress.com Therefore, a higher concentration of the racemic mixture is required to achieve the same level of NMDA receptor blockade as a pure solution of the D-isomer.

Data Tables

Table 1: Isomeric Activity of this compound This table summarizes the differential activity of the isomers of this compound.

Isomer Common Name Primary Activity Potency Note
D-(-)-2-Amino-5-phosphonovaleric acid D-AP5 / D-APV Potent, selective NMDA receptor antagonist sigmaaldrich.comrndsystems.com The predominantly active enantiomer, ~52-fold more potent than the L-isomer rndsystems.com
L-(+)-2-Amino-5-phosphonovaleric acid L-AP5 / L-APV Weak NMDA receptor antagonist nih.govmedchemexpress.com Significantly less active than the D-isomer nih.govresearchgate.net

Table 2: Compound Names Mentioned in this Article

Compound Name Abbreviation/Synonym
This compound 2-amino-5-phosphonovaleric acid, APV, AP5
N-Methyl-D-Aspartate NMDA
(S)-2-Amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid AMPA
Kainic acid Kainate
Ibotenic acid -
Glutamate -

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5650-83-9

Molecular Formula

C5H11O5P

Molecular Weight

182.11 g/mol

IUPAC Name

2-phosphonopentanoic acid

InChI

InChI=1S/C5H11O5P/c1-2-3-4(5(6)7)11(8,9)10/h4H,2-3H2,1H3,(H,6,7)(H2,8,9,10)

InChI Key

XFDMUBAPCIJDBR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)P(=O)(O)O

Origin of Product

United States

Synthetic Methodologies and Derivative Development for 2 Phosphonovaleric Acid

Established Synthetic Pathways for 2-Phosphonovaleric Acid

The synthesis of α-amino phosphonic acids like this compound often involves multi-step procedures that construct the carbon backbone and introduce the key functional groups—the phosphonate (B1237965) and the α-amino group.

A common strategy involves the use of a Strecker-type synthesis. This approach typically starts with an aldehyde containing the phosphonate group. For instance, a phosphonate-containing aldehyde can be reacted with potassium cyanide and ammonium (B1175870) chloride. This reaction forms an intermediate α-amino nitrile. Subsequent hydrolysis of the nitrile group, typically under strong acidic conditions (e.g., refluxing 6 N HCl), yields the final α-amino acid product. acs.org The resulting amino acids are generally purified using techniques such as ion-exchange chromatography to ensure high purity. acs.org

Another foundational reaction in the synthesis of such compounds is the Michaelis-Arbuzov reaction. This reaction is effective for forming carbon-phosphorus bonds. For example, a suitable alkyl halide can be reacted with a trialkyl phosphite (B83602) to generate a dialkyl phosphonate ester. This phosphonate-containing intermediate can then be further elaborated to introduce the amino and carboxylic acid functionalities to complete the synthesis of this compound. acs.org

Methodologies for Large-Scale Preparation of Racemic Mixtures

Many preparations of this compound result in a racemic mixture of D- and L-isomers. wikipedia.org For research and development purposes, obtaining significant quantities of this mixture is often necessary. Methodologies that are amenable to large-scale synthesis typically prioritize high yields, operational simplicity, and the use of cost-effective reagents, often favoring the production of racemic mixtures over more complex and costly enantioselective syntheses.

The Strecker synthesis is well-suited for this purpose as it utilizes readily available starting materials and does not require chiral catalysts or auxiliaries, directly producing the racemic product. acs.org Synthetic routes that produce a mixture of four stereoisomers (two pairs of diastereomers) in roughly equal proportions have been reported, which upon final processing yield the racemic compound. acs.org The production of a racemic mixture is inherently more straightforward for scaling up compared to enantioselective methods, which require additional steps for chiral resolution or the use of expensive chiral starting materials or catalysts.

Design and Synthesis of Analogues and Derivatives

To explore and refine the biological activity of this compound, numerous analogues and derivatives have been designed and synthesized. These modifications aim to understand the structural requirements for receptor binding and to develop compounds with improved potency, selectivity, or other pharmacological properties.

Cyclopropyl (B3062369) Analogues and Structure-Activity Relationship Studies

To investigate the conformational requirements of the NMDA receptor binding site, a series of cyclopropyl analogues of this compound have been synthesized. nih.gov The introduction of a cyclopropane (B1198618) ring restricts the molecule's flexibility, providing insight into the optimal spatial arrangement for receptor interaction.

The synthesis of these analogues often begins with the creation of a cyclopropyl ring containing a suitable functional group for elaboration. For example, a phosphonate can be converted to a cyclopropane via reaction with dimethyl diazomalonate. acs.org Subsequent chemical transformations, including Curtius rearrangement to form the amino group and hydrolysis steps, yield the final cyclopropyl amino acid analogues. acs.org

Structure-activity relationship (SAR) studies on these compounds have revealed key insights. The biological activity is assessed using methods like in vitro receptor binding assays with radiolabeled ligands (e.g., [³H]-L-glutamate). nih.gov Of the various isomers synthesized, the 4,5-methano-AP5 analogue was identified as a potent and selective NMDA antagonist. However, its potency was found to be lower than that of another potent antagonist, CGS 19755. nih.gov

Table 1: Biological Activity of this compound Cyclopropyl Analogues This table is interactive. You can sort and filter the data.

Compound Description IC₅₀ (µM) vs [³H]Glu Receptor Specificity
AP5 Parent Compound 0.8 NMDA Selective
(E)-2,3-methano-AP5 trans-isomer >100 Low Potency
(Z)-2,3-methano-AP5 cis-isomer 25 Moderate Potency
3,4-methano-AP5 Mixture of isomers 10 Moderate Potency
4,5-methano-AP5 Mixture of isomers 2.5 High Potency, NMDA Selective
CGS 19755 Reference Antagonist 0.06 Very High Potency

Development and Study of Peptidic Derivatives

Peptidic derivatives, or phosphonopeptides, are analogues where the phosphonic acid moiety is incorporated into a peptide structure. These derivatives are synthesized to explore interactions with enzymes and receptors that process peptides and to create novel bioactive molecules. nih.govbeilstein-journals.org

The synthesis of phosphonopeptides generally involves the formation of a phosphonamidate bond. A common and widely applied method is the phosphonylation of amino or peptide esters using alkyl N-protected aminoalkylphosphonochloridates. nih.gov These phosphonochloridate intermediates are typically prepared by chlorinating the corresponding dialkyl phosphonates or phosphonic monoesters with reagents like phosphorus pentachloride or oxalyl chloride. nih.gov The activated phosphonochloridate is then reacted with an amino acid or peptide ester to form the desired phosphonopeptide. After the coupling step, deprotection of the protecting groups yields the final product. nih.gov

Exploration of Homologous Compounds in Receptor Specificity Investigations

Investigating homologous compounds—molecules that differ systematically in the length of their carbon chain—is a classic strategy in medicinal chemistry to probe the dimensions of a receptor's binding pocket. In the context of this compound (which has a five-carbon chain, hence "valeric" or "pentanoic"), its shorter and longer homologues, such as L-2-amino-4-phosphonobutyric acid (L-AP4, a four-carbon chain) and 2-amino-6-phosphonohexanoic acid (AP6, a six-carbon chain), are used to study receptor specificity.

These studies have shown that subtle changes in chain length can dramatically alter receptor selectivity. For example, L-AP4 is a well-established agonist for the mGluR4a metabotropic glutamate (B1630785) receptor, a different class of receptor from the ionotropic NMDA receptor that AP5 targets. nih.govnih.gov Radioligand binding studies using compounds like [³H]-L-AP4 have been instrumental in characterizing these alternative binding sites. nih.govnih.gov By comparing the binding affinities and functional activities of a homologous series (e.g., AP4, AP5, AP6) at various glutamate receptor subtypes, researchers can map the structural requirements for selective interaction, confirming that the five-carbon chain of AP5 is optimal for potent antagonism at the NMDA receptor site.

Molecular and Cellular Mechanisms of Action of 2 Phosphonovaleric Acid

Specific Interactions with N-Methyl-D-Aspartate (NMDA) Receptors

The primary mechanism of action of 2-Phosphonovaleric acid is its specific and competitive antagonism of the NMDA receptor, a key player in excitatory synaptic transmission and plasticity in the central nervous system.

This compound functions as a competitive antagonist at the glutamate (B1630785) binding site on the NMDA receptor. wikipedia.orgtocris.com This means that it directly competes with the endogenous agonist, glutamate, for binding to the receptor's recognition site. wikipedia.org When this compound is bound, it prevents the conformational change necessary for channel activation, thereby inhibiting the influx of calcium and sodium ions that would normally occur upon glutamate binding. mdpi.com This blockade is reversible and concentration-dependent. The discovery of this compound was a critical step in confirming the existence of distinct glutamate receptor subtypes in neurons. nih.gov

Binding Characteristics of this compound at the NMDA Receptor
ParameterDescriptionReference
MechanismCompetitive Antagonism wikipedia.org
Binding SiteGlutamate Recognition Site tocris.com
EffectInhibition of NMDA receptor-mediated ion flux mdpi.com

The antagonistic activity of this compound is highly dependent on its stereochemistry. The compound exists as two stereoisomers, D-2-Phosphonovaleric acid and L-2-Phosphonovaleric acid. The D-isomer (D-AP5) is the more potent and biologically active form, exhibiting a significantly higher affinity for the NMDA receptor's glutamate binding site compared to the L-isomer. tocris.comsigmaaldrich.com In fact, the D-isomer displays approximately 52-fold higher potency than the L-isomer. tocris.com This stereoselectivity is a hallmark of the specific molecular interactions between the antagonist and the amino acid residues within the binding pocket of the receptor. youtube.com For this reason, D-AP5 is the preferred enantiomer for research applications requiring precise and potent NMDA receptor blockade. sigmaaldrich.com

Electrophysiological Modulations of Neuronal Excitability

The competitive antagonism of NMDA receptors by this compound leads to significant alterations in the electrophysiological properties of neurons, primarily by reducing excitatory synaptic transmission mediated by these receptors.

Application of this compound effectively reduces the depolarization of cortical neurons that is induced by the application of NMDA. tocris.com This is a direct consequence of its ability to block the influx of cations through the NMDA receptor channel. In experimental settings, this effect is highly selective, as this compound does not affect the depolarization caused by the activation of other glutamate receptor subtypes, such as AMPA and kainate receptors. tocris.com This selective attenuation of NMDA-mediated responses has made this compound an invaluable tool for isolating and studying the specific contributions of NMDA receptors to synaptic events.

Electrophysiological Effects of this compound
PhenomenonEffect of this compoundUnderlying MechanismReference
NMDA-Induced DepolarizationAttenuationBlockade of NMDA receptor ion channel tocris.com
Polysynaptic ResponsesDepressionInhibition of NMDA receptor-dependent amplification in polysynaptic pathways nih.gov
Monosynaptic ResponsesNo significant effectPrimary reliance on non-NMDA receptors for fast transmission nih.gov

Selectivity Profile Against AMPA and Kainate Receptor-Mediated Activity

This compound, commonly known as AP5 or APV, is a highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors in the central nervous system. Its primary mechanism of action involves competitively inhibiting the binding of the neurotransmitter glutamate to the NMDA receptor. wikipedia.org This selectivity is a critical feature of its utility in neuroscience research, as it allows for the specific isolation and study of NMDA receptor functions without significantly affecting other major ionotropic glutamate receptors, namely the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. wikipedia.org

Receptor SubtypeAction of this compoundEffect on Receptor-Mediated Activity
NMDA Receptor Competitive AntagonistBlocks glutamate binding and ion channel activation
AMPA Receptor No significant activityReceptor-mediated currents are largely unaffected
Kainate Receptor No significant activityReceptor-mediated currents are largely unaffected

Downstream Cellular Signaling Pathway Investigations

The specific antagonism of NMDA receptors by this compound initiates a cascade of effects on downstream cellular signaling pathways, primarily by preventing the influx of calcium (Ca²⁺) through the NMDA receptor's ion channel. This blockade has profound implications for a variety of intracellular processes that are dependent on NMDA receptor-mediated Ca²⁺ signals.

A hallmark of NMDA receptor activation is its permeability to Ca²⁺ ions, which act as a critical second messenger in neurons. nih.govwikipedia.org The influx of Ca²⁺ through NMDA receptor channels is a key trigger for numerous intracellular signaling cascades. nih.govyoutube.comyoutube.com By competitively inhibiting glutamate binding, this compound effectively prevents the opening of the NMDA receptor channel, thereby blocking this crucial route of Ca²⁺ entry into the postsynaptic neuron. nih.govnih.gov

This reduction in Ca²⁺ influx has significant downstream consequences. The activation of various Ca²⁺-dependent enzymes and signaling molecules, such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), is attenuated. researchgate.net The prevention of this rise in intracellular Ca²⁺ is the primary mechanism by which this compound interferes with the induction of many forms of synaptic plasticity. nih.govresearchgate.net For instance, studies have shown that the application of this compound can prevent the ischemia-evoked redistribution of Ca²⁺ in hippocampal neurons, highlighting its role in mitigating excitotoxic processes driven by excessive NMDA receptor activation and subsequent Ca²⁺ overload. nih.gov

Recent research has uncovered a functional link between NMDA receptors and Pannexin-1 (Panx1) channels, which are large-pore channels involved in cellular communication, including the release of ATP. nih.govnih.gov The activation of Panx1 channels can be triggered by Ca²⁺ entry through NMDA receptors. nih.gov

Studies have demonstrated that the application of NMDA to neurons stimulates Panx1 currents; however, this activation is prevented when NMDA receptors are inhibited by this compound (also referred to as APV in this context). nih.gov This finding indicates that the influx of Ca²⁺ through NMDA receptors is a necessary upstream event for the subsequent activation of Panx1 channels in this pathway. nih.gov By blocking the initial NMDA receptor-mediated Ca²⁺ signal, this compound effectively decouples this signaling cascade, thereby inhibiting the downstream activation of Pannexin-1 channels. nih.gov This interaction is significant in pathological conditions like neuropathic pain, where Panx1 activation contributes to central sensitization. mdpi.com

Upstream EventAction of this compoundDownstream Consequence
NMDA Receptor ActivationBlocks receptorPrevents Panx1 channel activation
Ca²⁺ Influx via NMDA ReceptorPrevents Ca²⁺ entryInhibits Panx1-mediated currents

The role of this compound in blocking activity-dependent synaptic plasticity is one of its most extensively studied functions. nih.govresearchgate.net Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. khanacademy.org Two major forms of this plasticity, long-term potentiation (LTP) and long-term depression (LTD), are critically dependent on the activation of NMDA receptors at many central synapses. nih.govnih.gov

The induction of LTP typically requires a strong, high-frequency stimulation that causes significant postsynaptic depolarization, relieving the magnesium (Mg²⁺) block of the NMDA receptor channel and allowing Ca²⁺ to enter the cell. nih.gov This rise in postsynaptic Ca²⁺ initiates the molecular cascades leading to a lasting increase in synaptic strength. youtube.com this compound, by preventing NMDA receptor activation and the consequent Ca²⁺ influx, effectively blocks the induction of NMDA receptor-dependent LTP. wikipedia.orgnih.govresearchgate.netnih.gov Similarly, NMDA receptor-dependent LTD, which is induced by more modest but prolonged increases in Ca²⁺, is also blocked by the application of this compound. nih.gov Its ability to prevent these fundamental forms of synaptic plasticity has made this compound an indispensable tool for investigating the molecular basis of learning and memory. wikipedia.orgresearchgate.net

Biochemical and Pharmacological Research Applications of 2 Phosphonovaleric Acid

Investigation of Learning and Memory Processes

2-Phosphonovaleric acid (2-APV), a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, has been instrumental in dissecting the molecular and cellular underpinnings of learning and memory. Its ability to block the action of the NMDA receptor has allowed researchers to probe the role of this receptor in various forms of synaptic plasticity and behavior.

Analysis of Synaptic Plasticity Mechanisms, particularly Long-Term Potentiation (LTP)

Long-term potentiation (LTP), a persistent strengthening of synapses, is widely considered a cellular correlate of learning and memory. The induction of many forms of LTP is critically dependent on the activation of NMDA receptors. nih.govnih.govyoutube.com this compound has been a key pharmacological tool in establishing this dependence.

Studies in hippocampal slices have demonstrated that the application of 2-APV prevents the induction of LTP at the Schaffer collateral-commissural pathway to CA1 pyramidal neurons. nih.gov This blockade is observed in various experimental paradigms and across different species. researchgate.net For instance, in hippocampal slices from both wild-type and transgenic mice, 2-APV effectively blocks the induction of LTP. The NMDA receptor-dependency of LTP has been a foundational discovery in the field of neuroscience. nih.gov

Research has shown that while 2-APV blocks the induction of both early-phase LTP (E-LTP) and late-phase LTP (L-LTP), it does not affect the maintenance of already established LTP. nih.gov This suggests that NMDA receptor activation is crucial for the initial signaling cascade that leads to the potentiation of synaptic transmission, but not for the subsequent processes that maintain this potentiation over time.

Experimental ModelBrain Region/PathwayEffect of this compoundReference
Rat Hippocampal SlicesSchaffer Collateral to CA1Blocks induction of LTP nih.gov
Mouse Hippocampal SlicesCA3 to CA1Prevents potentiation in aged mice researchgate.net
Rat Hippocampal SlicesSchaffer Collateral/CommissuralBlocks LTP in isolated dendrites nih.gov
Rat Basolateral Amygdala SlicesLateral Amygdala AfferentsBlocks induction of STP and LTP researchgate.net

Elucidation of Contextual Fear Conditioning and Amygdalar Mechanisms

Contextual fear conditioning is a form of learning where an animal learns to associate a neutral context with an aversive stimulus. The amygdala, particularly the basolateral nucleus (BLA), plays a critical role in this process. Research utilizing this compound has been pivotal in demonstrating the involvement of NMDA receptors within the amygdala in the acquisition, consolidation, and expression of contextual fear memories.

Infusions of 2-APV into the BLA have been shown to block the acquisition of contextual fear conditioning. jneurosci.org This indicates that NMDA receptor-dependent plasticity in the amygdala is necessary for the formation of the association between the context and the aversive event. Furthermore, studies have shown that intra-BLA infusions of 2-APV can also impair the expression of previously acquired contextual fear, suggesting a role for ongoing NMDA receptor activity in the retrieval of fear memories. jneurosci.orgnih.gov

The effects of 2-APV on fear conditioning are not limited to the amygdala. Research has also implicated NMDA receptors in the entorhinal cortex in the acquisition of contextual fear, as pre-training injections of 2-APV into this region impair subsequent freezing behavior. nih.gov

Brain RegionTiming of 2-APV AdministrationEffect on Fear ConditioningReference
Basolateral AmygdalaBefore conditioningBlocks acquisition of contextual fear jneurosci.org
Basolateral AmygdalaBefore retention testImpairs expression of contextual fear nih.gov
Entorhinal CortexBefore conditioningImpairs acquisition of contextual fear nih.gov
Entorhinal CortexAfter conditioningNo effect on consolidation nih.gov

Exploration of Spatial Learning and Hippocampal Functional Roles

The hippocampus is essential for spatial learning and memory. The NMDA receptor antagonist this compound has been extensively used to investigate the role of hippocampal NMDA receptors in these cognitive functions. A significant body of evidence demonstrates that blockade of hippocampal NMDA receptors with 2-APV impairs spatial learning in a variety of tasks.

In the Morris water maze, a classic test of spatial memory, intraventricular or direct hippocampal infusions of 2-APV impair the ability of rats to learn the location of a hidden platform. nih.govnih.govnih.gov This impairment is dose-dependent and correlates with the degree of LTP blockade in the hippocampus. nih.govnih.gov Similarly, in the radial arm maze, hippocampal administration of 2-APV increases both reference and working memory errors, indicating a broad role for NMDA receptors in different aspects of spatial memory. nih.gov

These findings strongly support the hypothesis that NMDA receptor-dependent synaptic plasticity in the hippocampus is a fundamental mechanism underlying the acquisition of spatial information.

Behavioral TaskBrain Region TargetedEffect of this compoundReference
Morris Water MazeHippocampus (via lateral ventricle)Dose-related impairment of spatial learning nih.govnih.gov
Morris Water MazeHippocampusImpairment of place learning nih.gov
Eight-Arm Radial MazeDorsal HippocampusDose-dependent increase in reference and working memory errors nih.gov

Studies in Neurological System Function and Dysregulation

Beyond its role in learning and memory, this compound has been utilized to explore the function of NMDA receptors in broader aspects of neuronal network activity and physiological states.

Modulation of Neuronal Discharges and Bursting Activity in Cortical Slices

Neuronal firing patterns, including bursting activity, are fundamental to information processing in the brain. Studies using this compound have revealed a significant role for NMDA receptors in shaping these patterns, particularly in the cortex.

In cortical slices, the application of 2-APV has been shown to suppress spontaneous bursting activity of neurons. nih.gov This suggests that NMDA receptor activation contributes to the generation and maintenance of these high-frequency firing events. Furthermore, research in the motor cortex of cats has shown that 2-APV can inhibit long-latency neuronal responses to stimulation and decrease the background activity of a significant portion of neurons. nih.gov

The modulation of neuronal excitability by NMDA receptors is complex. In cultured hippocampal neurons, 2-APV was found to decrease the amplitude and duration of the plateau phase of burst firing and the associated intracellular calcium spike. nih.gov These findings highlight the intricate role of NMDA receptors in controlling the fine details of neuronal discharge patterns.

PreparationBrain RegionEffect of this compound on Neuronal ActivityReference
Unrestrained RatsLayer V Cortical NeuronsSuppresses spontaneous bursting activity nih.gov
Cat Motor Cortex-Inhibits secondary long-latency responses and decreases background activity nih.gov
Cultured Hippocampal Neurons-Decreases amplitude and duration of burst plateau and calcium spike nih.gov
Rat Hippocampal Slices-Blocks induction of epileptiform discharge nih.govsemanticscholar.org

Involvement in Sleep Physiology, specifically Slow-Wave Sleep Dynamics

Sleep is a fundamental physiological process, and its regulation involves complex interactions between various neurotransmitter systems. Evidence suggests that NMDA receptors, and therefore their antagonists like this compound, play a role in sleep regulation, particularly in the generation of slow-wave sleep (SWS).

SWS is characterized by high-amplitude, low-frequency delta waves in the electroencephalogram (EEG). The bursting activity of cortical neurons is thought to be a key contributor to these slow waves. Research has shown that the iontophoretic application of 2-APV can suppress the spontaneous bursting activity of layer V cortical neurons specifically during SWS in naturally sleeping rats. nih.gov This finding provides direct evidence for the involvement of NMDA receptors in generating the neuronal firing patterns that underlie SWS.

Contributions to Retinotectal System Development and Plasticity

This compound (2-AP5), a selective N-methyl-D-aspartate (NMDA) receptor antagonist, has been instrumental in elucidating the role of NMDA receptors in the development and plasticity of the retinotectal system. The retinotectal system, which connects the retina to the tectum (in lower vertebrates) or superior colliculus (in mammals), is a crucial model for studying neural circuit formation.

Research has demonstrated that NMDA receptors are critical for the activity-dependent refinement of the retinotopic map, the ordered projection of retinal ganglion cell axons onto the tectum. The blockade of NMDA receptors with 2-AP5 disrupts this refinement process, leading to less precise and more diffuse axonal connections. This suggests that NMDA receptor-mediated synaptic plasticity is essential for sharpening the connections between the eye and the brain during development.

Furthermore, 2-AP5 has been used to investigate the mechanisms of long-term potentiation (LTP) and long-term depression (LTD), two forms of synaptic plasticity thought to underlie learning and memory, within the visual system. Studies have shown that the induction of both LTP and LTD in the visual cortex is dependent on the activation of NMDA receptors, as the application of 2-AP5 prevents these plastic changes. These findings underscore the fundamental role of NMDA receptors in shaping the functional circuitry of the visual system.

Neuroprotective Effects in Oxidative Stress Conditions, such as Spinal Cord Injury

This compound has shown promise as a neuroprotective agent in conditions characterized by oxidative stress, particularly in the context of spinal cord injury (SCI). nih.gov Following a traumatic injury to the spinal cord, a secondary cascade of events, including excessive glutamate (B1630785) release and subsequent excitotoxicity, leads to neuronal damage and death. wikipedia.org Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the ability of the body to counteract their harmful effects, is a major contributor to this secondary injury process. semanticscholar.org

The overactivation of NMDA receptors by glutamate plays a significant role in promoting oxidative stress. nih.gov This excessive activation leads to a massive influx of calcium ions into neurons, triggering a series of detrimental intracellular processes that include the generation of free radicals. wikipedia.org These free radicals can damage cellular components such as lipids, proteins, and DNA, ultimately leading to cell death. eneuro.org

Studies have demonstrated that by blocking NMDA receptors, 2-AP5 can mitigate the damaging effects of excessive glutamate and reduce oxidative stress. nih.gov Research in animal models of SCI has shown that treatment with 2-AP5 can decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the levels of endogenous antioxidants like superoxide dismutase (SOD) and glutathione (GSH). nih.gov This antioxidant effect is dose-dependent and contributes to the preservation of neuronal tissue and improved functional outcomes after injury. nih.gov The neuroprotective properties of NMDA receptor antagonists like 2-AP5 highlight their potential as therapeutic interventions to limit secondary damage in conditions like SCI. turkishneurosurgery.org.trnih.gov

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Biochemical Marker Effect of Spinal Cord Injury (Untreated) Effect of 2-AP5 Treatment Significance
Malondialdehyde (MDA) Increased Decreased Indicates reduced lipid peroxidation and oxidative damage. nih.gov
Superoxide Dismutase (SOD) Decreased Increased Shows enhanced endogenous antioxidant defense. nih.gov
Glutathione (GSH) Decreased Increased Reflects a restored capacity to neutralize free radicals. nih.gov
Catalase No significant change Increased Suggests an augmented ability to break down hydrogen peroxide. nih.gov

Functional Role in Excitatory Amino Acid Systems in Specific Brain Regions (e.g., Median Raphe Nucleus)

This compound has been a valuable tool for investigating the functional significance of excitatory amino acid (EAA) systems, particularly those involving NMDA receptors, in specific brain regions such as the median raphe nucleus (MRN). nih.govwikipedia.org The MRN is a key component of the brain's serotonin system and is involved in regulating various physiological and behavioral processes. wikipedia.org

Research utilizing intra-raphe injections of 2-AP5 has provided evidence for a tonic excitatory influence of EAAs on cells within the MRN. nih.gov The blockade of NMDA receptors in this region with 2-AP5 leads to behavioral hyperactivity. nih.gov This effect is stereospecific to the active D-isomer of 2-AP5, further supporting receptor-mediated action. nih.gov

Furthermore, the administration of 2-AP5 into the MRN has been shown to have downstream effects on other neurotransmitter systems. nih.gov It results in a reduction of serotonin metabolism in the hippocampus and an increase in dopamine metabolism in the nucleus accumbens. nih.govnih.gov These biochemical changes are positively correlated with the observed behavioral hyperactivity, suggesting that the EAA input to the MRN plays a crucial role in modulating the activity of these widespread neurotransmitter systems. nih.gov Injections of 2-AP5 and other EAA antagonists into the MRN have also been shown to stimulate ingestive behaviors, such as food and water intake, in non-deprived rats, indicating a role for EAA in the MRN in the control of appetitively motivated behaviors. nih.gov

Influence on Neuroendocrine Regulation (e.g., Luteinizing Hormone Secretion)

The excitatory amino acid system, through NMDA receptors, plays a significant role in neuroendocrine regulation, including the control of luteinizing hormone (LH) secretion. nih.govwikipedia.org LH, produced by the anterior pituitary gland, is a key hormone in the reproductive system of both males and females. wikipedia.org The release of LH is controlled by gonadotropin-releasing hormone (GnRH) from the hypothalamus. wikipedia.org

Studies using this compound have demonstrated that endogenous glutamate and aspartate, acting via NMDA receptors, are involved in the control of LH secretion. nih.gov The administration of 2-AP5, which blocks these receptors, has been shown to suppress the pulsatile release of LH. nih.gov In experiments with ovariectomized lambs, intracerebroventricular injections of 2-AP5 resulted in lower mean concentrations of LH. nih.gov This suppression of LH release by an NMDA receptor antagonist suggests that EAA neurotransmission is a necessary component for the normal pulsatile secretion of GnRH and, consequently, LH. nih.govkarger.com These findings highlight the importance of NMDA receptor-mediated signaling in the central regulation of reproductive hormones. nbinno.com

Impact on Inhibitory Neurotransmission and Anandamide Metabolism

The function of N-methyl-D-aspartate (NMDA) receptors is intricately linked with inhibitory neurotransmission, primarily mediated by gamma-aminobutyric acid (GABA). sagerx.com The interplay between the excitatory glutamatergic system and the inhibitory GABAergic system is crucial for maintaining balanced neural activity. sagerx.com Research has shown that NMDA receptor antagonists, including this compound, can modulate GABAergic synaptic transmission. frontiersin.org

NMDA receptors are present on GABAergic interneurons, and their activation can influence the release of GABA. nih.gov Studies have indicated that NMDA receptor antagonists can preferentially impact inhibitory interneurons, in some cases leading to a disinhibition of pyramidal neurons. nih.gov This is thought to occur because interneurons may have a higher baseline level of activity, making them more susceptible to the effects of NMDA receptor blockade. nih.gov The application of NMDA has been shown to increase the frequency of both spontaneous and miniature GABAergic inhibitory postsynaptic currents (IPSCs) in a subset of neurons, an effect that is reduced by 2-AP5. frontiersin.org

While the direct impact of this compound on anandamide metabolism is not extensively detailed in the provided context, it is important to note that the endocannabinoid system, of which anandamide is a key component, is known to interact with both glutamatergic and GABAergic systems. Endocannabinoids can act as retrograde messengers, modulating the release of both excitatory and inhibitory neurotransmitters. Therefore, by altering the balance of excitation and inhibition through its action on NMDA receptors, this compound could indirectly influence the synthesis, release, and signaling of anandamide.

Enzyme Interaction and Inhibition Studies

General Principles of Enzyme Inhibition Pertaining to Phosphonic Acid Derivatives

Phosphonic acid derivatives, including this compound, are a significant class of compounds in the study of enzyme interaction and inhibition. researchgate.net Their utility as enzyme inhibitors stems from their structural and electronic properties, which allow them to act as mimics of substrates, transition states, or products of enzymatic reactions. researchgate.netacs.org

A key principle underlying their inhibitory activity is their ability to serve as stable isosteric analogues of phosphates. researchgate.net The substitution of a P-O-C bond in a phosphate ester with a more stable P-C-C bond in a phosphonate (B1237965) results in a molecule that is resistant to hydrolysis by phosphatases and other enzymes. nih.gov This stability allows phosphonates to bind to the active site of an enzyme without being chemically altered, thereby acting as competitive inhibitors. nih.gov

Furthermore, phosphonic acids are excellent mimics of the tetrahedral transition states that occur during various enzymatic reactions, such as peptide bond hydrolysis. researchgate.net Enzymes function by stabilizing the transition state of a reaction, and molecules that resemble this transition state can bind with high affinity to the enzyme's active site. researchgate.net The tetrahedral geometry of the phosphonate group mimics the geometry of the transition state intermediate in reactions catalyzed by enzymes like peptidases and lipases, making phosphonic acid derivatives potent inhibitors of these enzymes. researchgate.net The design of phosphonate-based inhibitors often involves structure-activity relationship (SAR) studies to optimize their binding affinity and selectivity for the target enzyme. nih.govacs.org

Specific Inhibitory Effects on Targeted Enzyme Activities

This compound, particularly its D-isomer, D-2-amino-5-phosphonovaleric acid (D-AP5), is a potent and highly selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgnih.gov This targeted inhibitory effect is central to its application in biochemical and pharmacological research. It functions by competing with the endogenous agonist, glutamate, at its binding site on the NMDA receptor. wikipedia.org

The inhibitory action of this compound is specific to the NMDA receptor, with little to no effect on other glutamate receptors like AMPA and kainate receptors. wikipedia.orgnih.gov This selectivity makes it an invaluable tool for isolating and studying NMDA receptor-dependent physiological and pathological processes. wikipedia.org The active enantiomer is the D-isomer, which is significantly more potent than the L-isomer. nih.gov

Research has quantified the inhibitory potency of this compound through various experimental paradigms. In studies using rat cortical wedges, D-2-amino-5-phosphonopentanoate (D-AP5) demonstrated a clear dose-dependent antagonism of NMDA-induced excitation. nih.gov

Inhibitory Potency of D-2-Phosphonovaleric acid (D-AP5) on NMDA Receptor Activity
CompoundTargetAssay ConditionMeasured Potency (IC50)Reference
D-AP5NMDA ReceptorAntagonism of 40 µM NMDA in rat cortical wedges3.7 ± 0.32 µM nih.gov

Computational and Theoretical Modeling in 2 Phosphonovaleric Acid Research

Simulations of Neuronal Network Dynamics and Signal Propagation

Simulations of neuronal networks allow researchers to test hypotheses about how cellular and synaptic properties give rise to emergent network behaviors. The use of 2-Phosphonovaleric acid in these computational studies helps to isolate the specific contributions of NMDA receptors to phenomena like signal propagation and pathological network activity.

Paroxysmal discharges are characteristic of epileptic activity, and understanding their propagation is a key area of research. Computational models have been developed to study the propagation of these discharges in disinhibited neocortical slices. researchgate.net These models simulate networks of excitatory regular-spiking neocortical cells with synaptic connections that decay with distance. researchgate.net

In these simulations, evoked discharges can propagate across the model network as a traveling pulse with a constant shape and velocity, mirroring experimental observations. researchgate.net The shape of this discharge is determined by the interplay between the synaptic driving forces and the intrinsic currents of the neurons, such as slow potassium currents. researchgate.net When the role of NMDA receptors in this process was investigated within the model, it was found that their conductance contributed significantly less to the discharge velocity compared to the conductance of AMPA receptors. researchgate.net This modeling prediction was validated experimentally; the application of 2-amino-5-phosphonovaleric acid (APV) to block NMDA receptors in rat neocortical slices did not produce a significant effect on the velocity of the propagating discharge. researchgate.net This integration of computational modeling and experimental pharmacology demonstrates that while NMDA receptors are crucial for many forms of synaptic plasticity, they play a minor role in the velocity of this specific type of pathological network propagation.

Further computational analysis has explored the relationship between the strength of synaptic connections (synaptic coupling) and the speed of discharge propagation. The model predicted that propagation only occurs when the synaptic coupling mediated by AMPA receptors (gAMPA) is above a certain threshold. researchgate.net At this threshold, the velocity is finite and non-zero. As the strength of the AMPA coupling increases well above this threshold, the discharge velocity grows in a linear fashion. researchgate.net

The computational model's emphasis on AMPA receptor dominance in discharge velocity was tested pharmacologically. As predicted by the model, completely blocking NMDA receptors with 30–50 μM of 2-amino-5-phosphonovaleric acid (APV) had no significant impact on the discharge velocity. researchgate.net Conversely, gradually blocking AMPA receptors led to a progressive reduction in the discharge velocity until propagation ceased entirely, confirming the model's predictions. researchgate.net

Table 1: Effect of NMDA Receptor Blockade on Discharge Velocity in a Neocortical Slice Model
ParameterConditionModel PredictionExperimental Result with this compound
Discharge VelocityControlStable propagation above gAMPA thresholdPropagating discharge observed
Discharge VelocityNMDA Receptor BlockadeMinimal change in velocityNo significant effect on velocity researchgate.net
Primary Driver of VelocityN/AAMPA Receptor ConductanceConfirmed by AMPA antagonist experiments researchgate.net

Molecular Docking and Ligand-Receptor Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interaction between ligands like this compound and their receptor targets. Homology modeling is often used to create 3D models of receptor binding sites when experimental structures are unavailable. researchgate.net

For the NMDA receptor, homology-based models of the glutamate (B1630785) binding site on the NR2B subunit have been constructed. researchgate.net Docking simulations using these models have been employed to elucidate the binding modes of various ligands, including antagonists. These computational approaches help explain known structure-activity relationships, such as the preference for the D-configuration of antagonists like D-2-amino-5-phosphonovaleric acid (D-AP5). researchgate.net The docking of D-AP5 into the modeled glutamate-binding site provides a structural hypothesis for its competitive antagonism, showing how it occupies the same pocket as the endogenous agonist glutamate, thereby preventing receptor activation. researchgate.net These simulations are critical for rationalizing experimental findings and for the design of novel, more selective NMDA receptor antagonists.

Theoretical Frameworks for NMDA Receptor Functionality

Theoretical neuroscience provides conceptual frameworks for understanding how the biophysical properties of components like NMDA receptors contribute to complex brain functions. This compound is a vital tool in studies that aim to validate or refine these theoretical models by selectively removing the contribution of NMDA receptors from the system under investigation.

Beyond their well-known role at the synapse, NMDA receptors are also found on the extrasynaptic membrane (exNMDA). Computational models of dendrites have been developed to understand the specific contribution of these exNMDA receptor clusters to neuronal signal processing. nih.govwikipedia.org These models suggest that exNMDA clusters can function as potent signal amplifiers. nih.govwikipedia.org A synaptic input that generates a propagating depolarization wave along the dendrite can co-activate these distal exNMDA clusters, leading to a significant amplification of the signal. nih.gov

These computational studies highlight the importance of the spatial positioning of the exNMDA cluster for efficient signal amplification. wikipedia.org The models also demonstrate that subunits with slower decay kinetics, such as the NR2B subunit, are more effective in this amplification process. wikipedia.org In the context of these models, the use of a non-selective NMDA receptor inhibitor like 2-amino-5-phosphonovaleric acid (APV) is considered. nih.govmdpi.com It is noted that localized application of APV complicates the interpretation of experimental results, as it does not exclusively block synaptic or extrasynaptic receptors, making it difficult to isolate the precise contribution of each population without sophisticated modeling. nih.govmdpi.com

The hippocampus is not a uniform structure; its different subregions (e.g., Dentate Gyrus, CA3, CA1) play distinct roles in memory formation and retrieval. nih.gov Computational neuroscience has been instrumental in developing theories about these functional specializations, such as the role of the dentate gyrus in pattern separation and CA3 in pattern completion. nih.gov

The NMDA receptor is central to many of these theories due to its role in long-term potentiation (LTP), a cellular correlate of learning and memory. nih.gov The discovery that D-2-amino-5-phosphonovaleric acid (D-AP5) could block the induction of LTP in the CA1 region of the hippocampus was a landmark finding that solidified the role of NMDA receptors in synaptic plasticity. nih.gov Computational models of hippocampal circuits incorporate these properties to simulate how synaptic modifications lead to memory storage. The use of APV in both experiments and models allows researchers to dissect the NMDA-dependent and NMDA-independent components of synaptic transmission and plasticity within different hippocampal subregions. This helps to refine computational theories on how each subregion contributes uniquely to the complex processes of learning and memory. nih.gov

Advanced Methodological Approaches for 2 Phosphonovaleric Acid Research

In Vitro Experimental Paradigms

In vitro preparations offer a controlled environment to dissect the specific actions of 2-Phosphonovaleric acid on neuronal circuits and individual neurons.

Cultured Neuronal Preparations (e.g., Cortical, Spinal Cord)

Cultured neuronal preparations from different central nervous system regions, such as the cortex and spinal cord, provide a powerful platform to investigate the fundamental roles of NMDA receptors. In murine cortical cell cultures, this compound has been instrumental in demonstrating the involvement of NMDA receptors in glutamate-induced neurotoxicity. nih.gov Studies have shown that DL-2-amino-5-phosphonovalerate (APV) can selectively block the neuronal cell loss induced by NMDA. nih.gov This protective effect highlights the critical role of NMDA receptor activation in excitotoxic neuronal death. nih.gov

Research on cultured spinal neurons has utilized this compound to explore the development and function of glutamatergic synapses. physiology.org These studies have revealed the presence and activity of NMDA receptors in early postnatal development. physiology.org Furthermore, investigations in cultured cortical neurons have employed this compound to study the role of NMDA receptors in memory formation, finding that it can impede the formation of long-term memory traces without significantly affecting network excitability. biorxiv.org

PreparationFinding with this compoundReference
Murine Cortical Cell CulturesSelectively blocks NMDA-induced neuroexcitation and neuronal cell loss. nih.gov
Cultured Spinal NeuronsUsed to detect and characterize NMDA receptor-mediated activity in developing neurons. physiology.org
Cultured Cortical NeuronsImpedes the formation of long-term memory traces. biorxiv.org

Acute and Organotypic Hippocampal Slice Electrophysiology

Acute and organotypic hippocampal slices are widely used ex vivo models to study synaptic plasticity, a cellular correlate of learning and memory. This compound has been a cornerstone in this research, particularly in the study of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. The application of D-2-amino-5-phosphonopentanoate (D-AP5) has been shown to impair hippocampal LTP in vivo at concentrations comparable to those that block LTP in vitro. nih.govresearchgate.net

In rat hippocampal slices, DL-2-amino-5-phosphonovaleric acid (APV) has been used to investigate its effects on epileptiform activity. nih.gov It has been demonstrated that APV can block the induction of stimulus train-induced epileptogenesis, but not the expression of epileptiform bursting once established. nih.gov This suggests that NMDA receptor activation is crucial for the initiation of seizure-like activity. nih.gov Furthermore, studies have shown that a brief hypoxic episode can induce epileptiform discharges in hippocampal slices, and this induction is prevented by APV, further implicating NMDA receptors in post-hypoxic neuronal hyperexcitability. semanticscholar.org

Hippocampal Slice PreparationKey Finding with this compoundReference
Rat Hippocampal SlicesBlocks the induction of stimulus train-induced epileptogenesis. nih.gov
Rat Hippocampal SlicesPrevents the induction of post-hypoxic epileptiform discharges. semanticscholar.org
In vivo and In vitro Hippocampal PreparationsImpairs long-term potentiation (LTP). nih.govresearchgate.net

Whole-Cell Voltage Clamp and Current Clamp Recordings

Whole-cell voltage clamp and current clamp recordings are powerful electrophysiological techniques that allow for the detailed study of ion channel function and neuronal firing properties. In conjunction with these techniques, this compound is used to isolate and characterize the contribution of NMDA receptors to synaptic currents and neuronal excitability.

In studies of spike timing-dependent plasticity (STDP) in the developing barrel cortex, D-(-)-2-amino-5-phosphonopentanoic acid (D-AP5) was used to demonstrate that LTP induction was NMDA receptor-dependent. mdpi.com Whole-cell recordings in hippocampal slices have also utilized D-AP5 to pharmacologically isolate specific synaptic responses, allowing researchers to distinguish between glutamate-mediated and GABA-mediated synaptic potentials. nih.gov By blocking NMDA receptors, the specific contributions of other receptor types can be more clearly delineated. These techniques provide a high level of precision in understanding the molecular mechanisms underlying synaptic function and plasticity. gac.eduresearchgate.netyoutube.com

Recording TechniqueApplication of this compoundOutcomeReference
Whole-Cell Patch ClampBath application of D-AP5Blocked the induction of long-term potentiation (LTP). mdpi.com
Cell-Attached Current ClampAddition of D-AP5Isolated GABA-mediated postsynaptic potentials by blocking glutamate-mediated potentials. nih.gov

In Vivo Research Models and Techniques

In vivo studies are essential for understanding the physiological and behavioral consequences of modulating NMDA receptor activity in a whole organism.

Stereotaxic Microinjections for Localized Drug Delivery

Stereotaxic microinjection allows for the precise delivery of this compound to specific brain regions, enabling researchers to investigate the localized function of NMDA receptors in complex behaviors. Intrastriatal injections of DL-2-amino-5-phosphonovaleric acid (AP-5) in rats have been shown to induce sniffing stereotypy, a behavior also associated with dopamine agonists. nih.gov This finding suggests an interaction between glutamatergic and dopaminergic systems in the striatum.

Furthermore, chronic intracerebroventricular infusions of D-AP5 in rats have been used to study the role of NMDA receptors in spatial learning. nih.govresearchgate.net These studies found that D-AP5 impairs spatial learning in a dose-dependent manner, and this impairment is highly correlated with the blockade of hippocampal LTP in vivo. nih.govresearchgate.net This provides strong evidence for the hypothesis that NMDA receptor activation is necessary for certain forms of learning and memory. nih.govresearchgate.netsemanticscholar.org

Brain RegionEffect of this compound MicroinjectionSpeciesReference
Antero-dorsal StriatumInduces continuous intensive sniffing.Rat nih.gov
Lateral Ventricle (chronic infusion)Impairs spatial learning and hippocampal LTP in a dose-dependent manner.Rat nih.govresearchgate.net

Electrophysiological Recordings in Behaving Animal Models (e.g., Somatosensory Evoked Potentials)

Recording electrophysiological signals from behaving animals provides a dynamic view of how NMDA receptor modulation by this compound affects neural processing during sensory experiences and motor tasks. Somatosensory evoked potentials (SEPs) are electrical activities in the brain that result from the stimulation of touch and are used to assess the functioning of the somatosensory system. wikipedia.orgnih.govneurophys.org

In a study on cats performing a conditioned paw placement reflex, the application of AP5, a blocker of glutamate (B1630785) NMDA receptors, was found to inhibit the secondary long-latency responses in the motor cortex that were associated with the stimulus. nih.gov Additionally, excitatory neuron responses associated with the movement itself were also inhibited in a portion of cases. nih.gov These findings indicate that NMDA receptors play a role in the processing of sensory information and the generation of motor commands in the cortex during a learned behavior. nih.gov In another study on developing rats, spinally applied AP5 inhibited primary afferent fiber input and C fiber-evoked responses in a dose-dependent manner in the deep dorsal horn. nih.gov

Animal ModelElectrophysiological MeasureFinding with this compoundReference
CatSomatosensory Evoked Potentials in Motor CortexInhibited secondary long-latency responses and excitatory neuron responses associated with movement. nih.gov
Rat (postnatal)Convergent Neurone Responses in Deep Dorsal HornInhibited primary afferent fibre input and C fibre evoked responses in a dose-dependent manner. nih.gov

Behavioral Paradigms for Cognitive and Neurological Assessment

The N-methyl-D-aspartate (NMDA) receptor antagonist this compound (AP5) has been instrumental in elucidating the role of NMDA receptors in cognitive and neurological processes. Various behavioral paradigms are employed to assess the impact of AP5 on learning, memory, and sensorimotor function.

Spatial Learning and Memory:

A cornerstone of AP5 research involves the use of spatial memory tasks, which are heavily dependent on the hippocampus, a brain region rich in NMDA receptors.

Morris Water Maze: This classic test requires a rat to find a hidden platform in a pool of opaque water, using spatial cues from the surrounding environment. Chronic intracerebroventricular infusion of D,L-AP5 has been shown to selectively impair the acquisition of this task, indicating a deficit in spatial learning. nih.govresearchgate.net This impairment is dose-dependent and correlates with the blockade of long-term potentiation (LTP) in the hippocampus. jneurosci.org Notably, AP5 does not appear to affect the retention of previously acquired spatial information, suggesting a primary role for NMDA receptors in the formation of new spatial memories. researchgate.net

Radial Arm Maze: In this paradigm, rats are trained to retrieve food from specific arms of a maze. Treatment with AP5 in the dorsal hippocampus leads to a dose-dependent increase in both reference memory errors (visiting unbaited arms) and working memory errors (revisiting baited arms). nih.gov This suggests that hippocampal NMDA receptors are crucial for both types of spatial memory. nih.gov

Non-Spatial Learning:

Fear Conditioning:

Pavlovian fear conditioning is another learning paradigm used to study the effects of NMDA receptor antagonists. Pre-training administration of these antagonists, including AP5, can produce anterograde amnesia, demonstrating the involvement of NMDA receptors in the consolidation of fear memories. nih.gov

Sensorimotor Function:

While the primary focus is often on cognitive effects, some studies have noted that AP5 can cause disturbances in sensorimotor function. However, further experiments have established that these motor disturbances are statistically independent of the observed spatial learning impairments. researchgate.netjneurosci.org

The following table summarizes the key behavioral paradigms used in AP5 research and the typical findings:

Behavioral ParadigmCognitive/Neurological Function AssessedTypical Effect of AP5 Administration
Morris Water MazeSpatial Learning and MemoryImpaired acquisition of the task nih.govresearchgate.net
Radial Arm MazeSpatial Working and Reference MemoryIncreased errors in both memory types nih.gov
Visual DiscriminationNon-Spatial LearningNo significant impairment researchgate.net
Pavlovian Fear ConditioningFear Memory ConsolidationAnterograde amnesia when given pre-training nih.gov

Analytical Techniques for Compound Characterization and Quantification

A variety of sophisticated analytical techniques are essential for characterizing this compound (AP5), quantifying its presence in biological samples, and assessing its impact on biochemical markers. These methods provide the foundation for understanding its pharmacological profile.

Radioligand Binding Assays for Receptor Affinity and Selectivity

Radioligand binding assays are a cornerstone for determining the affinity and selectivity of compounds like AP5 for their target receptors. creative-bioarray.comgiffordbioscience.com These assays are considered the gold standard due to their robustness and sensitivity. giffordbioscience.com

The principle involves using a radiolabeled ligand that specifically binds to the receptor of interest. By measuring the displacement of this radioligand by an unlabeled compound (the "competitor," in this case, AP5), the affinity of the competitor for the receptor can be determined. creative-bioarray.com

Competitive Binding Assays: These are used to determine the relative affinity (Ki) of a test compound. creative-bioarray.comgiffordbioscience.com A fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. giffordbioscience.com The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The Ki value, a measure of the compound's binding affinity, can then be calculated from the IC50.

Saturation Binding Assays: These assays are used to determine the density of receptors in a given tissue (Bmax) and the dissociation constant (Kd) of the radioligand, which is a measure of its affinity. creative-bioarray.comgiffordbioscience.com

AP5 is a potent and selective competitive antagonist of the NMDA receptor. selleckchem.comnih.gov Specifically, the D-isomer (D-AP5) is the more active enantiomer and displays a significantly higher potency than the L-isomer. tocris.com Radioligand binding studies have demonstrated that L-glutamate has a higher affinity than other amino acids for [3H]-D-AP5 binding sites in rat brain membranes. nih.gov

Spectroscopic Methods for Structural Analysis and Derivative Characterization

While detailed spectroscopic data for this compound is not extensively reported in the provided search results, spectroscopic methods are fundamental for the structural elucidation and characterization of AP5 and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be employed to confirm the chemical structure, purity, and identify any synthesized derivatives.

Chromatographic Techniques for Bioanalysis (e.g., LC-MS/MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection or tandem mass spectrometry (LC-MS/MS), are crucial for the quantitative analysis of AP5 in biological matrices. jneurosci.orgjneurosci.org

HPLC with Fluorescence Detection: This method has been successfully used to measure the levels of D-AP5 in both hippocampal whole tissue and interstitial fluid collected via microdialysis. jneurosci.orgjneurosci.org This allows for the correlation of drug concentration in the brain with observed behavioral and physiological effects. jneurosci.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful and highly sensitive technique for quantifying small molecules in complex biological samples. chromatographyonline.comnih.gov It combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. rsc.org This method is widely used in pharmaceutical analysis for its accuracy and ability to detect low concentrations of analytes. nih.gov While a specific LC-MS/MS method for this compound is not detailed in the search results, it represents a standard and highly effective approach for its bioanalysis. europeanpharmaceuticalreview.com

Studies have utilized these techniques to establish a clear relationship between the intracerebral concentration of D-AP5 and its effects on both spatial learning and long-term potentiation (LTP). jneurosci.orgnih.gov For instance, microdialysis coupled with HPLC analysis has shown that D-AP5 impairs spatial learning in a dose-dependent manner that is highly correlated with its impairment of hippocampal LTP in vivo. jneurosci.orgnih.gov

Biochemical Assays for Endogenous Marker Quantification

To investigate the downstream effects of NMDA receptor antagonism by this compound, particularly in the context of conditions like spinal cord injury, researchers employ various biochemical assays to quantify endogenous markers of oxidative stress. nih.gov

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects with antioxidants. biocompare.com Key markers include:

Superoxide Dismutase (SOD): An antioxidant enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. nih.gov Its activity is often measured spectrophotometrically. mdpi.com

Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen. mdpi.com

Reduced Glutathione (GSH): A major endogenous antioxidant that plays a crucial role in neutralizing free radicals. abcam.com

Malondialdehyde (MDA): A product of lipid peroxidation and a commonly used marker of oxidative damage to cell membranes. abcam.comrsc.org The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method for MDA quantification. abcam.com

One study investigating the effects of 2-amino-5-phosphonovaleric acid (APV) after spinal cord injury in rats found that APV treatment led to a dose-dependent antioxidant effect. nih.govresearchgate.net Specifically, APV administration resulted in:

A decrease in the level of MDA. nih.gov

An increase in the levels of SOD, catalase, and GSH. nih.gov

These findings suggest that NMDA receptor blockade by APV can mitigate oxidative stress. nih.gov The table below summarizes the changes in these markers following APV treatment in a model of spinal cord injury.

Endogenous MarkerFunctionEffect of APV Treatment
Superoxide Dismutase (SOD)Antioxidant EnzymeIncreased levels nih.gov
Catalase (CAT)Antioxidant EnzymeIncreased levels nih.gov
Reduced Glutathione (GSH)Antioxidant MoleculeIncreased levels nih.gov
Malondialdehyde (MDA)Marker of Lipid PeroxidationDecreased levels nih.gov

Q & A

Q. How can contradictory data in enzyme inhibition studies involving this compound be resolved?

  • Methodological Answer : Apply mixed-effects statistical models to account for clustered data (e.g., repeated measurements from the same enzyme batch). Validate assay reproducibility using orthogonal techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Cross-reference inhibition constants (KiK_i) with structural docking simulations to identify binding inconsistencies .

Q. What experimental strategies mitigate interference from metal ions in studies of this compound’s chelation properties?

  • Methodological Answer : Pre-treat solutions with chelating resins (e.g., Chelex 100) to remove trace metals. Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify residual metal concentrations. Design control experiments with EDTA or deferoxamine to distinguish specific vs. nonspecific binding .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer : Employ a factorial design to systematically vary substituents (e.g., alkyl chain length, electron-withdrawing groups). Measure key parameters (e.g., pKaK_a, logPP) and correlate with bioactivity using multivariate regression. Validate predictions with synthetic analogs and crystallographic data .

Q. What computational approaches are effective for modeling this compound’s interactions with biological targets?

  • Methodological Answer : Combine density functional theory (DFT) for electronic structure analysis with molecular dynamics (MD) simulations to study conformational flexibility. Use free-energy perturbation (FEP) methods to predict binding affinities. Cross-validate with experimental ITC or NMR titration data .

Data Analysis and Reporting Guidelines

Q. How should researchers address clustered data in kinetic studies of this compound’s enzymatic reactions?

  • Methodological Answer : Implement hierarchical linear modeling (HLM) to account for nested data (e.g., multiple observations per enzyme batch). Use likelihood ratio tests to compare fixed vs. random effects. Report intraclass correlation coefficients (ICC) to quantify data clustering .

Q. What statistical methods are appropriate for analyzing dose-response curves in toxicity assays?

  • Methodological Answer : Fit data to a four-parameter logistic (4PL) model using nonlinear regression. Calculate EC50_{50} values with 95% confidence intervals via bootstrapping. Assess model adequacy with residual plots and Akaike information criterion (AIC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.